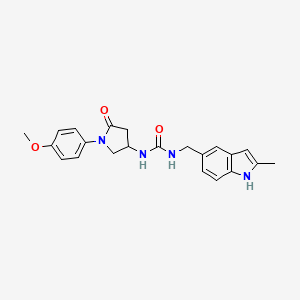

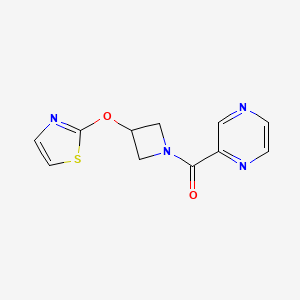

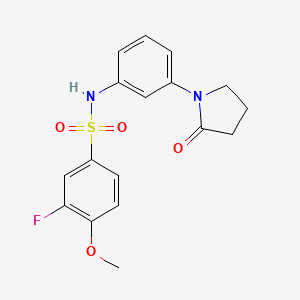

1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is a structurally complex molecule that may be related to various urea derivatives which have been studied for their potential medicinal properties. Urea derivatives are known to play a significant role in medicinal chemistry due to their diverse biological activities, including anticancer properties , enzyme inhibition , and as neuropeptide receptor antagonists .

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with primary or secondary amines. In the case of the compound , although the exact synthesis method is not detailed in the provided papers, similar compounds have been synthesized using computer-aided design and evaluated for their biological activities . For instance, diaryl ureas have been designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines . Another study reported the synthesis of urea derivatives by reacting tolyl isocyanate with primary and secondary amines .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The optimization of the lead compounds often involves modifications to various parts of the molecule, such as the stereochemistry, the phenylethyl segment, the urea portion, and the phenoxyphenyl group . These modifications can lead to compounds with potent activity, as seen in the case of neuropeptide Y5 receptor antagonists .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. For example, the protecting group di-(4-methoxyphenyl)methyl can be used in the synthesis of urethanes and uridine derivatives and can be removed by specific reagents like ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone . This highlights the versatility of urea derivatives in chemical synthesis and the importance of protecting groups in the development of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. These properties can affect the compound's solubility, stability, and interaction with biological targets. For instance, the introduction of a flexible spacer in the synthesis of acetylcholinesterase inhibitors was found to be compatible with high inhibitory activities, suggesting that the physical flexibility of the molecule can play a role in its biological function . Additionally, the enzyme inhibition and anticancer activities of urea derivatives have been investigated, with some compounds showing significant inhibition of urease, β-glucuronidase, and phosphodiesterase enzymes, as well as in vitro anticancer activity .

Applications De Recherche Scientifique

Urea and Urease in Biological Systems

Urea Biosensors : Urea, a key organic compound in nitrogen metabolism, is monitored using biosensors for its concentration in various biological and environmental contexts. These biosensors utilize enzyme urease for urea detection, with advancements incorporating materials such as nanoparticles and conducting polymers to improve sensitivity and durability (Botewad et al., 2021).

Urease Inhibitors : The role of urease inhibitors is significant in treating infections caused by urease-producing bacteria, notably in the gastric and urinary tracts. Research on urease inhibitors, including urea derivatives, highlights their potential in medical applications to combat related diseases (Kosikowska & Berlicki, 2011).

Drug Design : Ureas exhibit unique hydrogen bonding capabilities, making them integral to drug-target interactions. Their incorporation into small molecules has shown a broad range of bioactivities, underlining their importance in medicinal chemistry and drug design for various biological targets (Jagtap et al., 2017).

Potential Therapeutic Applications

- Neurodegenerative and Psychiatric Diseases : Compounds with urea motifs, like ursolic acid, demonstrate a range of biological activities beneficial for treating neurodegenerative and psychiatric disorders. Their effects include anti-inflammatory and antioxidant properties, essential for managing diseases like Alzheimer's and depression (Ramos-Hryb et al., 2017).

Propriétés

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-14-9-16-10-15(3-8-20(16)24-14)12-23-22(28)25-17-11-21(27)26(13-17)18-4-6-19(29-2)7-5-18/h3-10,17,24H,11-13H2,1-2H3,(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPLHCXFYMHMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)

![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)

![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)